molecular formula C16H20O6 B13710483 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate

2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate

Katalognummer: B13710483
Molekulargewicht: 308.33 g/mol
InChI-Schlüssel: XRWQJHXVAMHQAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate: is a complex organic compound with the molecular formula C16H20O6 and a molecular weight of 308.33 g/mol . This compound is known for its unique structure, which includes a methacrylate group and a tricyclic system containing oxygen atoms. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate typically involves the esterification of methacrylic acid with a tricyclic alcohol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methacrylic acid, tricyclic alcohol, and a suitable catalyst .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry:

In chemistry, 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate is used as a building block for the synthesis of various polymers and copolymers. Its unique structure allows for the creation of materials with specific properties .

Biology and Medicine:

It is also studied for its potential use in creating biocompatible materials for medical implants .

Industry:

In the industrial sector, this compound is used in the production of specialty coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high-performance materials .

Wirkmechanismus

The mechanism of action of 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization reactions, leading to the formation of complex polymer networks. These networks can interact with biological molecules, making the compound useful in biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness:

What sets 2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate apart from similar compounds is its specific tricyclic structure combined with the methacrylate group. This unique combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .

Eigenschaften

Molekularformel

C16H20O6

Molekulargewicht

308.33 g/mol

IUPAC-Name

[2-oxo-2-[(5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy]ethyl] 2-methylprop-2-enoate

InChI

InChI=1S/C16H20O6/c1-8(2)15(18)20-7-13(17)22-14-10-3-9-4-11(6-10)16(19)21-12(14)5-9/h9-12,14H,1,3-7H2,2H3

InChI-Schlüssel

XRWQJHXVAMHQAY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCC(=O)OC1C2CC3CC(C2)C(=O)OC1C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.